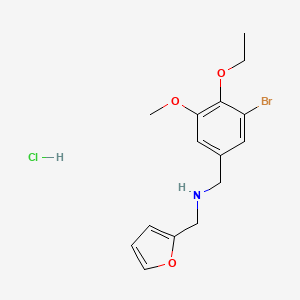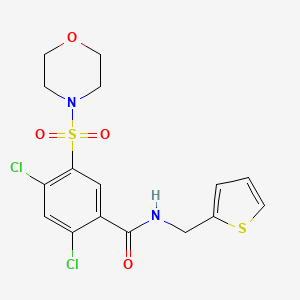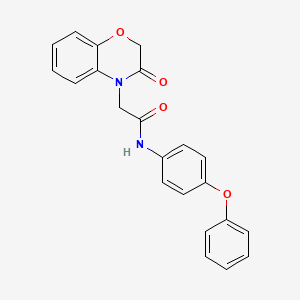![molecular formula C17H17NO3 B4403908 4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate
説明
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP propionate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a derivative of propionic acid and is synthesized through a multi-step process involving various reagents and catalysts.
作用機序
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate exerts its anti-inflammatory and analgesic effects through various mechanisms. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by blocking the activation of NF-κB. This compound propionate also inhibits the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound propionate has also been shown to inhibit the activity of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound propionate has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound propionate has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound propionate has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and asthma.
実験室実験の利点と制限
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound propionate has been extensively studied for its anti-inflammatory and analgesic properties, making it a valuable tool for researchers studying the inflammatory response. However, there are also limitations to the use of this compound propionate in lab experiments. It is a relatively new compound and its long-term effects are not yet fully understood. Additionally, this compound propionate may have different effects in different cell types and under different experimental conditions.
将来の方向性
There are several future directions for research on 4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate. One area of research is the development of new synthetic methods for this compound propionate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of this compound propionate in the treatment of other inflammatory disorders such as multiple sclerosis and inflammatory bowel disease. Additionally, research could be conducted to investigate the potential use of this compound propionate in combination with other anti-inflammatory drugs to enhance its efficacy. Finally, studies could be conducted to investigate the long-term effects of this compound propionate on cellular function and to determine its safety for use in humans.
科学的研究の応用
4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate propionate has gained significant attention in the field of scientific research due to its potential applications in various domains. It has been extensively studied for its anti-inflammatory and analgesic properties. This compound propionate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound propionate has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and asthma.
特性
IUPAC Name |
[4-[(2-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-14-10-8-13(9-11-14)17(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPVJSOMGVWVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
amine hydrochloride](/img/structure/B4403842.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)

![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)

![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)

![2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)
![4-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl propionate](/img/structure/B4403925.png)